molecular formula C16H20Br2Si2 B3056658 Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 731857-35-5

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-

Cat. No.: B3056658
CAS No.: 731857-35-5
M. Wt: 428.3 g/mol
InChI Key: IHFGFPZNSFTCRF-UHFFFAOYSA-N
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Description

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a chemical compound with the molecular formula C16H20Br2Si2. It is characterized by the presence of bromine atoms and trimethylsilyl groups attached to a phenylene ring through ethynediyl linkages

Properties

IUPAC Name

2-[2,4-dibromo-5-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-14(8-10-20(4,5)6)16(18)12-15(13)17/h11-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGFPZNSFTCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1Br)Br)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Br2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477178
Record name Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731857-35-5
Record name Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dibromo-1,3-phenylene and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- exerts its effects involves interactions with molecular targets and pathways. The ethynediyl linkages and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence the compound’s chemical and physical properties, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- include:

Uniqueness

The uniqueness of Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- lies in its specific combination of bromine atoms, ethynediyl linkages, and trimethylsilyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-] (CAS Number: 731857-35-5) is a compound with notable structural features that include brominated phenylene and ethynediyl groups. Its unique chemical structure suggests potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this silane compound, focusing on its cytotoxicity, antimicrobial properties, and potential applications in drug development.

Molecular Formula: C16H20Br2Si2
Molecular Weight: 428.31 g/mol
Predicted Boiling Point: 372.5 ± 42.0 °C
Density: 1.35 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of silane compounds often correlates with their ability to interact with biological macromolecules. The presence of bromine substituents can enhance the reactivity of the compound, potentially leading to significant biological effects.

Cytotoxicity

Research indicates that silane derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds demonstrate selective toxicity towards tumor cells while sparing normal cells. The cytotoxic mechanism may involve the induction of oxidative stress or interference with cellular signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Inhibition of cell proliferation
A549 (lung cancer)25Disruption of mitochondrial function

Antimicrobial Activity

The antimicrobial properties of silane compounds have been explored due to their potential applications in treating infections. Studies have reported that silane derivatives exhibit activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of silane compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant bactericidal properties.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5
Escherichia coli10

The mechanisms underlying the biological activities of silane compounds are multifaceted:

  • Reactive Oxygen Species (ROS) Generation: Silanes can induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption: The hydrophobic nature of silanes allows them to integrate into lipid membranes, causing disruption and cell lysis.
  • Enzyme Inhibition: Certain silanes may inhibit key enzymes involved in cellular metabolism or signaling.

Future Directions

Further research is warranted to explore the full potential of silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-] in drug development. Potential areas for investigation include:

  • Structure-Activity Relationship (SAR): Understanding how modifications to the silane structure affect biological activity.
  • In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.
  • Combination Therapies: Investigating synergistic effects with existing antimicrobial or anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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